molecular formula C9H8ClN3 B2989546 4-benzyl-3-chloro-4H-1,2,4-triazole CAS No. 1019031-93-6

4-benzyl-3-chloro-4H-1,2,4-triazole

Cat. No.: B2989546
CAS No.: 1019031-93-6
M. Wt: 193.63
InChI Key: NAVQHWPEKVOZQS-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Chemical Research

Structural Features and Isomerism of 1,2,4-Triazoles

The 1,2,4-triazole ring is a planar, aromatic system. wikipedia.org The atoms within the ring are sp2 hybridized, and the delocalization of 6π electrons confers its aromatic character. chemicalbook.com This aromaticity is a key contributor to the stability of the triazole nucleus. ijsr.net

Two primary isomers of triazole exist: 1,2,3-triazole and 1,2,4-triazole, distinguished by the positions of their nitrogen atoms. nih.govmdpi.com Furthermore, 1,2,4-triazole itself can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. chemicalbook.comijsr.net The 1H tautomer is generally considered to be more stable. ijprajournal.comijsr.net The presence of substituents on the ring can influence the predominant tautomeric form.

The 1,2,4-triazole molecule is amphoteric, meaning it can act as both a proton donor and acceptor. wikipedia.org The pKa of the 1,2,4-triazolium ion is 2.45, while the pKa of the neutral molecule is 10.26. wikipedia.org This dual nature allows for various chemical modifications and interactions.

Relevance of 1,2,4-Triazole Scaffolds in Synthetic Organic Chemistry

The 1,2,4-triazole ring serves as a versatile building block in synthetic organic chemistry due to its ability to undergo a variety of chemical transformations. nih.gov The nitrogen atoms in the ring are susceptible to electrophilic substitution, while the carbon atoms, being π-deficient, are prone to nucleophilic attack under appropriate conditions. nih.govchemicalbook.com

Several established synthetic routes provide access to the 1,2,4-triazole core, including the Einhorn–Brunner and Pellizzari reactions. wikipedia.orgscispace.com More contemporary methods involve metal-catalyzed reactions and multi-component approaches, offering efficient and diverse pathways to substituted 1,2,4-triazoles. isres.orgresearchgate.net The ability to introduce a wide range of substituents onto the triazole scaffold allows for the fine-tuning of its chemical and physical properties, making it a valuable component in the design of new functional molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-3-chloro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVQHWPEKVOZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing 4 Benzyl 3 Chloro 4h 1,2,4 Triazole As a Heterocyclic Building Block

Conventional Synthetic Pathways

Conventional methods for the synthesis of the 1,2,4-triazole ring system have been well-established and remain widely used due to their reliability and the availability of starting materials. These pathways typically involve the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring is most commonly achieved through the cyclization of various precursors. These reactions involve the formation of two new nitrogen-carbon or nitrogen-nitrogen bonds to close the five-membered ring.

Amidrazones are versatile intermediates in the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. The reaction of amidrazones with various electrophiles can lead to the formation of the triazole ring. For instance, the oxidative cyclization of amidrazones is a widely explored protocol for the assembly of fused 1,2,4-triazine (B1199460) frameworks, which are structurally related to 1,2,4-triazoles. nih.gov While direct synthesis of this compound from amidrazones is not extensively documented, the general principle involves the reaction of an appropriately substituted amidrazone with a reagent that provides the final carbon atom of the triazole ring, followed by cyclization. Current time information in Bangalore, IN. The cyclization of amidrazones with cyclic ketones in the presence of an acid catalyst has been reported to yield 4,5-dihydro-1,2,4-triazoles. Current time information in Bangalore, IN.

A plausible route to analogs involves the reaction of hydrazonoyl chlorides with amines to form amidrazones, which can then undergo cyclization. Current time information in Bangalore, IN. For example, a series of novel 1,4-dihydrobenzo nih.govCurrent time information in Bangalore, IN.scispace.com[e]triazines were synthesized through the oxidative cyclization of functionally substituted amidrazones. nih.gov

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Hydrazonoyl chlorides, Ammonia/aminesNucleophilic substitutionAmidrazonesNot specified Current time information in Bangalore, IN.
Amidrazones, Cyclic ketonesp-toluenesulfonic acid, Dioxane, RefluxSpiro 4,5-dihydro-1H-1,2,4-triazole derivativesGood Current time information in Bangalore, IN.
Functionally substituted amidrazonesDBU, Pd/C, Aerial oxidation1,4-dihydrobenzo[e] nih.govCurrent time information in Bangalore, IN.scispace.comtriazinesup to 69% nih.gov

The condensation of hydrazine and its derivatives with various carbonyl compounds or their equivalents is a cornerstone of 1,2,4-triazole synthesis. A common and effective method involves the reaction of acyl hydrazides with isothiocyanates to form thiosemicarbazide (B42300) intermediates. These thiosemicarbazides can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiols. The thiol group can subsequently be replaced by a chlorine atom to afford the desired 3-chloro-1,2,4-triazole (B1630318).

For instance, the reaction of phenylacetic acid hydrazide with various aryl isothiocyanates produces 1-(phenylacetyl)-4-arylthiosemicarbazides. These intermediates, upon treatment with a base like sodium hydroxide, cyclize to form 5-benzyl-4-aryl-4H-1,2,4-triazole-3-thiols. nih.govmdpi.com The resulting thiol can be a precursor to the 3-chloro derivative. A similar strategy involves the reaction of 3-chlorobenzoic acid hydrazide with aryl isothiocyanates, followed by cyclization, to yield 5-(3-chlorophenyl)-4-aryl-4H-1,2,4-triazole-3-thiones. nih.gov

Another established method is the Einhorn-Brunner reaction, which involves the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com The Pellizzari reaction, the condensation of an amide with an acyl hydrazide, also provides a route to 1,2,4-triazoles. scispace.com

Starting MaterialsReagents and ConditionsIntermediate/ProductYield (%)Reference
Phenylacetic acid hydrazide, Aryl isothiocyanatesReflux1-(Phenylacetyl)-4-arylthiosemicarbazidesHigh nih.govmdpi.com
1-(Phenylacetyl)-4-arylthiosemicarbazidesNaOH, Reflux5-Benzyl-4-aryl-4H-1,2,4-triazole-3-thiols71-79% nih.gov
3-Chlorobenzoic acid hydrazide, Aryl isothiocyanatesNeat, 120°C then NaOH, reflux5-(3-Chlorophenyl)-4-aryl-4H-1,2,4-triazole-3-thionesGood nih.govscispace.com
Palmitohydrazide, Aryl isothiocyanatesAcetonitrile (B52724), RefluxN-(Aryl)-2-palmitoylhydrazinecarbothioamidesNot specified nih.gov
N-(Aryl)-2-palmitoylhydrazinecarbothioamides2% NaOH, Reflux4-Aryl-5-pentadecyl-4H-1,2,4-triazole-3-thiolsNot specified nih.gov

Cascade reactions involving amides and nitriles offer an efficient pathway to construct the 1,2,4-triazole ring in a single operational step. These reactions often proceed through the formation of multiple bonds in a sequential manner, minimizing the need for isolation of intermediates.

A copper-catalyzed one-pot method has been developed for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. rdd.edu.iq This approach highlights the utility of transition metal catalysis in facilitating the formation of the triazole ring from readily available starting materials.

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives.

A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones has been reported to produce hybrid molecules where a 1,2,4-triazole is linked to another scaffold via a benzyl bridge. nih.govrsc.org This methodology offers a broad substrate scope and operates under mild reaction conditions. Another example is the one-pot multicomponent reaction for the synthesis of 7-(substituted benzyl)-4,5-dihydro nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrazin-6(7H)-ones via a tandem Ugi–Huisgen reaction, showcasing the power of MCRs in generating complex heterocyclic systems. bohrium.com

ReactantsCatalyst/ConditionsProduct TypeReference
1,3-Diones, β-Nitrostyrenes, Aldehyde hydrazonesSodium carbonate, DCE, 80°C1,2,4-Triazole-based hybrids with a benzyl bridge nih.govrsc.org
Azido-3-arylpropionic acids, Amines, Aldehydes, IsocyanidesTandem Ugi-Huisgen reaction7-(Substituted benzyl)-4,5-dihydro nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyrazin-6(7H)-ones bohrium.com
3-(2-Bromoacetyl)coumarins, 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole, Acetyl acetoneEthanol, Reflux3-(Pyrazolyl)-7H- nih.govCurrent time information in Bangalore, IN.scispace.comtriazolo[3,4-b] Current time information in Bangalore, IN.scispace.comnih.govthiadiazin-6-yl)-2H-chromen-2-ones nih.gov

Metal-Catalyzed Synthetic Routes for 1,2,4-Triazoles

Transition metal catalysis has emerged as a powerful tool for the synthesis of 1,2,4-triazoles, offering novel pathways with high efficiency and selectivity. Various metals, including copper, palladium, and nickel, have been employed to catalyze key bond-forming steps in the construction of the triazole ring.

Copper-catalyzed reactions are particularly prominent. For example, a copper-catalyzed reaction of 2-aminopyridines or amidines with nitriles under an air atmosphere provides a route to 1,2,4-triazole derivatives through sequential N-C and N-N bond formation. rdd.edu.iq Another approach involves the copper-catalyzed arylation of 4-substituted-4H-1,2,4-triazoles with diaryliodonium salts, which allows for the introduction of aryl groups at the N1 position. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. This method involves the coupling of a bromine-containing 4-alkyl-4H-1,2,4-triazole with boronic acids. uni.lu Nickel-catalyzed reactions have also been reported, for instance, the formation of 4-butyl-1,2,4-triazole-nickel nitrate (B79036) complexes. google.com

CatalystReactantsProduct TypeReference
Copper(I) complexAmidines, Nitriles1,2,4-Triazole derivatives rdd.edu.iq
Copper(I) or Copper(II) salts4-Benzyl-4H-1,2,4-triazole, Diphenyliodonium (B167342) tetrafluoroborate (B81430)1-Aryl-4-benzyl-1,2,4-triazolium salts researchgate.net
Pd(PPh₃)₄4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, Boronic acids4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles uni.lu
Nickel nitrate4-Butyl-1,2,4-triazole4-Butyl-1,2,4-triazole-nickel nitrate complex google.com
CuO1-Aryl-1,2,4-1H-triazole, Aryl halide1,4-Diaryl-1,2,4-triazoles nih.gov
Copper-Catalyzed Cycloaddition Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a powerful tool for the synthesis of 1,2,3-triazoles. nih.govyoutube.com While not directly producing the 1,2,4-triazole isomer, analogous copper-catalyzed strategies have been developed for the construction of the 1,2,4-triazole ring system. These methods often involve the coupling of amidines with nitriles or other precursors. nih.govscipublications.com

A notable advancement is the copper-catalyzed tandem addition-oxidative cyclization, which allows for the one-step synthesis of 1,2,4-triazole derivatives from readily available starting materials under an air atmosphere. nih.govorganic-chemistry.org This approach is advantageous due to its operational simplicity and the use of an inexpensive and environmentally benign oxidant. organic-chemistry.org For instance, the reaction of 2-aminopyridine (B139424) with 4-fluorobenzonitrile (B33359) in the presence of a copper(I) bromide/1,10-phenanthroline/zinc iodide catalyst system yields the corresponding triazolopyridine in 80% yield. acs.org The choice of the copper source and additives can be crucial for optimizing the reaction yield. organic-chemistry.org

Researchers have also explored the in situ formation of hydrazoic acid from sodium azide (B81097) for copper-catalyzed cycloadditions with terminal alkynes, leading to 4-substituted-1H-1,2,3-triazoles. acs.org While this produces the 1,2,3-isomer, the underlying principles of activating and coupling nitrogen-containing species are relevant to the broader field of triazole synthesis. The use of polydentate N-donor ligands and mild organic acids can facilitate these reactions at room temperature under aerobic conditions. acs.org

Catalyst SystemReactantsProductYield (%)Reference
CuBr/1,10-phenanthroline/ZnI22-Aminopyridine, 4-FluorobenzonitrileTriazolopyridine80% acs.org
Cu(I) acetate (B1210297)6-Substituted tetrazolo[1,5-a]pyridines, Terminal alkynes1-(Pyridin-2-yl)-1,2,3-triazolesHigh rsc.org
CuI/TBTATerminal alkynes, Sodium azide (in situ HN3)4-Substituted-1H-1,2,3-triazolesHigh acs.org
Oxidative Coupling Reactions

Oxidative coupling reactions represent another significant pathway to 1,2,4-triazoles. These reactions often proceed through the formation of new carbon-nitrogen and nitrogen-nitrogen bonds via an oxidative process. A metal-free approach for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed using an iodine-catalyzed oxidative coupling of hydrazones and aliphatic amines under aerobic conditions. acs.orgnih.gov This method involves a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization. nih.gov

Electrochemical methods also offer a green and efficient alternative for oxidative C-N cross-coupling. sioc-journal.cnrsc.org An electrochemical dehydrogenative [3+2] annulation of hydrazones and amines has been developed to produce a variety of functionalized 1,2,4-triazoles without the need for transition metals, acids, bases, or external oxidants. sioc-journal.cn This atom- and step-economical one-pot process is compatible with a range of functional groups and can be performed on a gram scale. rsc.org

Advanced and Sustainable Synthesis Techniques

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of 1,2,4-triazoles. rsc.orgnih.gov These approaches aim to improve efficiency, minimize waste, and utilize safer solvents and reaction conditions. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govscielo.org.za This technique has been successfully employed in the synthesis of various 1,2,4-triazole derivatives. nih.govorganic-chemistry.org

For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved efficiently under microwave irradiation in the absence of a catalyst. organic-chemistry.org Optimization studies have shown that using 20 equivalents of formamide at 160°C for 10 minutes under microwave irradiation can provide a 74% yield. organic-chemistry.org In another instance, the synthesis of piperazine-linked 3,5-disubstituted 1,2,4-triazoles was achieved through the direct reaction of a nitrile and a hydrazide under microwave irradiation without a solvent or base, showcasing a significant reduction in reaction time and improved yield. scipublications.com

MethodReactantsConditionsYield (%)TimeReference
MicrowaveHydrazines, Formamide160°C74%10 min organic-chemistry.org
MicrowavePiperazine substituted nitrile, HydrazideSolvent-freeGoodShort scipublications.com
Microwave4-Amino-5-(methyl/ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives300 W, 100°CBetter than conventional5-10 min scielo.org.za
Ultrasound-Promoted Chemical Transformations

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. nih.govmdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to chemical effects. nih.gov

The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines has been successfully achieved using ultrasound irradiation for the cyclocondensation reaction of various enones with 5-amino-1,2,4-triazole. This method offers advantages such as shorter reaction times (5-17 minutes), mild conditions, and excellent yields compared to conventional heating. nih.govresearchgate.net Similarly, ultrasound has been utilized for the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives, resulting in significant yields (75-89%) and reduced reaction times (40-80 minutes) compared to conventional methods (16-26 hours). mdpi.com

MethodReactantsConditionsYield (%)TimeReference
UltrasoundEnones, 5-Amino-1,2,4-triazole99°C, Acetic acid70-97%5-17 min nih.govresearchgate.net
Ultrasound1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid, Electrophiles45-55°C, DCM75-89%40-80 min mdpi.com
UltrasoundAlkyl halides, Sodium azide, Terminal alkynesRoom temperature, Graphene oxide Cu(I) complexExcellentShort nih.gov
Mechanochemical Approaches for 1,2,4-Triazole Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free or low-solvent approach to synthesis, aligning with the principles of green chemistry. nih.govnih.gov Planetary ball mills are commonly used to provide the necessary energy for these transformations. researchgate.netacs.org

The mechanochemical synthesis of annulated 1,2,4-triazoles has been demonstrated starting from hydralazine (B1673433) hydrochloride. researchgate.netacs.orgacs.org The use of a grinding auxiliary like pyrogenic silica (B1680970) can lead to complete conversion to the intermediate hydrazone within minutes. researchgate.netacs.org The subsequent cyclization to the triazole can be achieved using an oxidizing agent like iodobenzene (B50100) diacetate. researchgate.netacs.org This method has also been successfully adapted into a one-pot, two-step process. researchgate.netacs.org

MethodReactantsConditionsYield (%)Reference
MechanochemicalHydralazine hydrochloride, Aldehydes/KetonesPlanetary ball mill, Grinding auxiliary63-98% (Hydrazone) researchgate.net
MechanochemicalHydrazone, Iodobenzene diacetatePlanetary ball mill60-98% (Triazole) researchgate.net
Solvent-Free and Green Solvent Applications (e.g., Water, Deep Eutectic Solvents)

The principles of green chemistry encourage the reduction or elimination of hazardous substances, prompting a shift towards solvent-free reactions or the use of environmentally benign solvents like water and deep eutectic solvents (DESs).

Solvent-free synthesis offers a greener alternative for producing 1,2,4-triazole derivatives. For instance, N-substituted 1,2,4-aryl triazoles have been synthesized from a potassium salt intermediate by reacting it with substituted anilines under fused, solvent-free conditions. nih.gov Another approach involves the synthesis of 4-aryl-NH-1,2,3-triazoles from benzyl-type ketones using diphenyl phosphorazidate (DPPA) in the absence of a solvent. tandfonline.com This method avoids the use of toxic or explosive azidation reagents. tandfonline.com Additionally, a catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been achieved through the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine, demonstrating scalability in both batch and continuous flow setups. rsc.org

Water, as a green solvent, has been successfully utilized in the synthesis of 1,2,3-triazoles. consensus.app Visible-light-mediated, catalyst-free reactions of α-bromodiketones with 3-mercapto researchgate.netbeilstein-journals.orgresearchgate.nettriazoles in aqueous conditions have yielded thiazolo[3,2-b] researchgate.netbeilstein-journals.orgresearchgate.nettriazole derivatives in excellent yields. ucm.es

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as a new class of green solvents. researchgate.net They are often biodegradable, have low toxicity, and can be prepared with complete atom economy. rsc.org A study on the synthesis of coumarinyl 1,2,4-triazoles from acetohydrazide and various isothiocyanates found that using a choline (B1196258) chloride/urea deep eutectic solvent at 80 °C resulted in pure products with high yields and shorter reaction times. researchgate.net Some DESs can even act as both a solvent and a catalyst. For example, a quaternary deep eutectic solvent (QDES) composed of choline chloride, glycerol, L-arginine, and copper acetate has been used as a dual solvent/catalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.org

Table 1: Examples of Green Solvent Applications in Triazole Synthesis

Triazole TypeGreen Solvent/ConditionReactantsKey FindingsReference
N-substituted 1,2,4-aryl triazolesSolvent-freePotassium salt, Substituted anilinesEfficient synthesis under fused conditions. nih.gov
Hydrazone-substituted 1,2,4-triazolesSolvent-freeArylidene thiazolone, Aryl/alkyl-hydrazineCatalyst-free, scalable in batch and flow. rsc.org
Thiazolo[3,2-b] researchgate.netbeilstein-journals.orgresearchgate.nettriazolesWaterα-bromodiketones, 3-mercapto researchgate.netbeilstein-journals.orgresearchgate.nettriazolesVisible-light mediated, catalyst-free, excellent yields. ucm.es
Coumarinyl 1,2,4-triazolesCholine chloride/urea DESAcetohydrazide, IsothiocyanatesHigh yields, shorter reaction times at 80 °C. researchgate.net
1,4-disubstituted-1,2,3-triazolesQuaternary DESVariousDual solvent/catalyst functionality. rsc.org

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry has gained significant attention as a method to enhance the efficiency, safety, and scalability of chemical syntheses. researchgate.netrsc.org This technology offers precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. rsc.orgchemrxiv.org

The design of flow systems for 1,2,4-triazole synthesis often involves multi-step, telescoped processes that minimize intermediate purification steps. researchgate.net For example, a continuous flow process was developed for the synthesis of the URAT1 inhibitor lesinurad, where condensation, cyclization, and S-alkylation were performed in a single, integrated operation to generate a key 3-thio-1,2,4-triazole intermediate. researchgate.net Another design involves a sequential combination of two flow reactors: one packed with a heterogeneous organocatalyst and a copper tube apparatus for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls. rsc.orgrsc.org This setup allows for the in-situ generation and reaction of azide intermediates without isolation. rsc.orgrsc.org

Flow reactors can also be designed for high-throughput synthesis of 1,2,4-triazole libraries, which is valuable in drug discovery. researchgate.net These systems can integrate synthesis and purification, accelerating the generation of diverse chemical entities. researchgate.net The use of microfluidic hydrogenation reactors integrated into automated parallel synthesis platforms has also been reported for the synthesis of 1,2,4-triazole derivatives. nih.gov

Heterogeneous catalysts are highly advantageous in flow chemistry as they can be packed into reactor columns, allowing for continuous operation and easy separation of the catalyst from the product stream. Copper-on-charcoal has proven to be a robust and versatile heterogeneous catalyst for the synthesis of 1,2,3-triazoles under continuous flow conditions. researchgate.net This catalyst facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, accommodating a wide range of functional groups and delivering high yields. researchgate.net

The nature of the copper species in "copper-in-charcoal" has been investigated, revealing that Gerhardite (Cu₂(OH)₃NO₃) acts as a precatalyst. acs.org Under reaction conditions, it is reduced to a copper(I) acetylide, which is the active catalytic species in the triazole-forming step. acs.org Other heterogeneous copper sources used in flow synthesis of triazoles include copper powder and copper tubing reactors. beilstein-journals.orgrsc.orgrsc.org

Table 2: Heterogeneous Catalysts in Flow Synthesis of Triazoles

CatalystTriazole TypeKey FeaturesReference
Copper-on-charcoal1,2,3-triazolesRobust, versatile, good functional group tolerance, high yields. researchgate.net
Copper powder1,2,3-triazolesReadily accessible Cu(I) source. beilstein-journals.org
Copper tube reactor1,4-disubstituted 1,2,3-triazolesUsed in a multi-step flow protocol. rsc.orgrsc.org

A significant advantage of continuous flow synthesis is the enhanced safety profile, particularly when dealing with hazardous reagents or energetic intermediates. chemrxiv.org The small reactor volumes inherent to flow systems minimize the accumulation of unstable species, reducing the risk of thermal runaway. youtube.com For instance, a safe and efficient three-step continuous process for an acetic acid derivative of a 1,2,3-triazole was developed, avoiding the isolation of hazardous azide intermediates. researchgate.net In-line monitoring with techniques like FT-IR can be used to track the concentration of these intermediates in real-time, further enhancing safety and facilitating rapid process optimization. researchgate.net

Process optimization in flow synthesis involves adjusting parameters such as temperature, pressure, residence time, and reagent stoichiometry to maximize yield and purity. chemrxiv.org For example, in the synthesis of a 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, optimization of residence time and temperature in a flow reactor led to significantly higher yields compared to batch processes. chemrxiv.org The ability to rapidly screen a wide range of conditions allows for efficient process development and scale-up. chemrxiv.org The use of aqueous acetonitrile azeotrope as a solvent in a multi-step flow protocol for 1,4-disubstituted 1,2,3-triazoles not only improved catalytic performance but also led to a waste-minimized process with low E-factor values. rsc.orgrsc.org

Chemical Reactivity and Transformation of 4 Benzyl 3 Chloro 4h 1,2,4 Triazole and Derivatives

Electrophilic Reactions on the 1,2,4-Triazole (B32235) Core

The 1,2,4-triazole ring possesses three nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack. However, the reactivity of these nitrogen atoms is not equal and is influenced by the substitution pattern on the ring. In the case of 4-substituted-1,2,4-triazoles, the N1 and N2 atoms are the primary sites for electrophilic reactions.

Alkylation of the 1,2,4-triazole ring is a common method for introducing further functionalization. In 4-substituted 1,2,4-triazoles, such as 4-benzyl-3-chloro-4H-1,2,4-triazole, alkylation can occur at either the N1 or N2 position. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (solvent, base), and the electronic and steric effects of the substituents on the triazole ring.

Studies on the alkylation of 4-substituted-1,2,4-triazoles have shown that a mixture of N1 and N2 alkylated products is often obtained. The ratio of these isomers can vary significantly. For instance, the alkylation of 1,2,4-triazole with various alkyl halides in the presence of a base can lead to a predominance of the N1-isomer. However, the use of different bases and solvents can alter this selectivity. For example, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base can favor the formation of the 4-methyl-1,2,4-triazole over the 1-methyl isomer. beilstein-journals.org

The benzyl (B1604629) group at the N4 position of the target molecule is expected to influence the electron density at the N1 and N2 positions, thereby affecting the regioselectivity of alkylation. Theoretical calculations on related systems have shown that the N2-alkylated isomers are often preferentially formed when reacting S-protected 1,2,4-triazoles with alkylating agents. semanticscholar.org The steric hindrance from the benzyl group might also play a role in directing the incoming electrophile.

A study on the thermal rearrangement of 4-allyl substituted 5-methyl-3-phenyl-4H-1,2,4-triazoles, which can be seen as an intramolecular alkylation, also provides insight into the relative reactivity of the N1 and N2 positions. The rearrangement primarily yields 1- and 2-substituted triazoles, suggesting that both positions are accessible for group migration. researchgate.net

Regioselectivity of Alkylation on 1,2,4-Triazole Derivatives
SubstrateAlkylating AgentBase/ConditionsMajor Product(s)Reference
1H-1,2,4-triazoleMethyl iodideDBU4-methyl-1,2,4-triazole and 1-methyl-1,2,4-triazole beilstein-journals.org
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazoleDibromomethaneK₂CO₃, Acetone-N(1)-CH₂-N(2)- isomer (regioselective) semanticscholar.org
3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole1,3-DibromopropaneK₂CO₃, Acetone2-(3-bromopropyl)-triazole and a cyclized product semanticscholar.org
4,5-Diphenyl-4H-1,2,4-triazol-3-thione4-Bromo-1-buteneMethod 1 (details not specified)3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole (93% yield) biosynth.com

Quaternization is an electrophilic reaction where a nitrogen atom of the triazole ring is alkylated or arylated to form a positively charged triazolium salt. For 4-substituted-1,2,4-triazoles, quaternization occurs at either the N1 or N2 position. The position of quaternization is influenced by the nature of the substituent at N4 and the quaternizing agent.

A study on the copper-catalyzed arylation of 4-benzyl-4H-1,2,4-triazole with diphenyliodonium (B167342) tetrafluoroborate (B81430) demonstrated the formation of the 1-phenyl-4-benzyl-1H-1,2,4-triazolium salt. nih.gov This indicates that the N1 position is susceptible to electrophilic attack by an aryl group. The reaction proceeded with high conversion using various copper(I) and copper(II) catalysts. nih.gov

In general, the quaternization of 1,2,4-triazoles substituted at N1 or N4 with powerful quaternizing agents like trialkyloxonium tetrafluoroborates occurs at the nitrogen atom furthest from the already substituted nitrogen. beilstein-journals.org This suggests that for this compound, quaternization would likely occur at the N1 or N2 position. Research on 1-alkyl-1,2,4-triazoles showed that quaternization with fluorinated alkyl halides occurs at the N4 position in high yields. nih.gov

Quaternization of 1,2,4-Triazole Derivatives
SubstrateQuaternizing AgentCatalyst/ConditionsProductYieldReference
4-Benzyl-4H-1,2,4-triazoleDiphenyliodonium tetrafluoroborateCu(I) or Cu(II) catalyst, 100 °C1-Phenyl-4-benzyl-1H-1,2,4-triazolium tetrafluoroborate>95% conversion nih.gov
1-Methyl-1,2,4-triazoleFluorinated alkyl halidesNeat, 100-120 °C1-Methyl-4-polyfluoroalkyl-1,2,4-triazolium halides>98% nih.gov

Nucleophilic Substitutions and Ring Modifications

The carbon atoms in the 1,2,4-triazole ring are electron-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack, especially when bearing a good leaving group like a halogen. chemicalbook.com The chloro substituent at the C3 position of this compound is therefore a key site for nucleophilic substitution reactions.

A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion. These reactions are typically carried out under basic conditions to generate the active nucleophile. For example, the reaction of 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles with hydrazine (B178648) hydrate (B1144303) leads to the corresponding hydrazino derivatives. researchgate.net Similarly, reactions with sodium alkoxides and phenoxides on related chloromethyl-1,2,4-triazole-3-thiones yield the corresponding ethers. tandfonline.com

The reaction of 3-chloro-1,2,4-triazole (B1630318) with various nucleophiles is a well-established method for the synthesis of diverse triazole derivatives. biosynth.com The benzyl group at the N4 position in the target molecule will influence the reactivity of the C3 position through its electronic and steric effects.

A study on the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine (B128534) resulted in the formation of 3-(phenylazo)-1,2,4-triazoles, which involves a nucleophilic substitution followed by ring transformation. semanticscholar.orgnih.gov When an inorganic base like sodium bicarbonate was used, the simple nucleophilic substitution product was obtained. semanticscholar.orgnih.gov This highlights the critical role of the base in directing the reaction pathway.

Nucleophilic Substitution Reactions of Chloro-1,2,4-triazole Derivatives
SubstrateNucleophileConditionsProductYieldReference
5-Aryl-3-chloro-4-phenyl-1,2,4-triazolesHydrazine hydrateReflux in ethanol5-Aryl-3-hydrazino-4-phenyl-1,2,4-triazoles- researchgate.net
2-Chloromethyl-4-substituted-5-phenyl-1,2,4-triazole-3-thionesSodium alkoxides/phenoxide-Corresponding ethers- tandfonline.com
5-Chloro-2,3-diphenyltetrazolium saltBenzylamineTriethylamine, CH₂Cl₂, reflux1,5-Diphenyl-3-(phenylazo)-1H-1,2,4-triazole50% beilstein-journals.orgnih.gov
5-Chloro-2,3-diphenyltetrazolium saltBenzylamineNaHCO₃, CH₂Cl₂5-(Benzylamino)-2,3-diphenyltetrazolium saltExclusive product nih.gov

Exploration of Tautomeric Equilibria and Isomerization Pathways for 1,2,4-Triazoles

Tautomerism is a significant feature of 1,2,4-triazoles, where a hydrogen atom can migrate between the nitrogen atoms of the ring. For N-unsubstituted 1,2,4-triazoles, two main tautomeric forms exist: the 1H- and 4H-tautomers, which are in rapid equilibrium. chemicalbook.com The stability of these tautomers is influenced by the substituents on the ring and the surrounding medium (e.g., solvent). nih.gov

In the case of this compound, the N4 position is already substituted, so tautomerism involving this nitrogen is not possible. However, if the benzyl group were to migrate, or if considering the parent 3-chloro-1,2,4-triazole, tautomeric forms would be relevant. For 3-chloro-1,2,4-triazole, three tautomers are possible: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. Studies have indicated that the 3-chloro-1H-1,2,4-triazole is the most stable tautomer. mdpi.com

Isomerization in 4-substituted-4H-1,2,4-triazoles can occur through thermal rearrangement. For instance, heating 4-allyl-substituted 3,5-diphenyl-4H-1,2,4-triazoles leads to their rearrangement to the corresponding 1-allyl-substituted isomers. researchgate.net A similar thermal rearrangement has been observed for 4-methyl-3,5-diaryl-4H-1,2,4-triazoles, which isomerize to the 1-methyl derivatives. researchgate.net These rearrangements are thought to proceed through an intermolecular mechanism involving nucleophilic displacement steps. researchgate.net It is plausible that this compound could undergo a similar thermal isomerization to yield the corresponding 1-benzyl-3-chloro-1H-1,2,4-triazole.

Mechanistic Studies of Key Reactions Involving the 4H-1,2,4-Triazole Moiety

The mechanisms of reactions involving the 1,2,4-triazole ring are of considerable interest for understanding and controlling their reactivity. For electrophilic reactions like alkylation and quaternization, the mechanism is generally considered to be a standard SN2-type reaction where the nucleophilic nitrogen of the triazole attacks the electrophilic carbon of the alkylating agent. diva-portal.org

The mechanism of nucleophilic aromatic substitution (SNAr) on the triazole ring, particularly at a halogen-substituted carbon, has been studied in related heterocyclic systems. While often depicted as a stepwise process involving a Meisenheimer-like intermediate, recent studies on SNAr reactions with azole nucleophiles suggest that many of these reactions may be concerted or exist on a mechanistic continuum between stepwise and concerted pathways. rsc.org The nature of the nucleophile, the leaving group, and the solvent can all influence the specific mechanism. For the reaction of this compound with a nucleophile, the reaction would likely proceed via an addition-elimination mechanism, where the nucleophile first attacks the C3 carbon, forming a tetrahedral intermediate, which then expels the chloride ion to give the substituted product.

The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to their 1-alkyl isomers has been proposed to occur via an intermolecular mechanism involving consecutive nucleophilic displacements. researchgate.net This suggests the formation of an ionic intermediate, a triazolium triazolate salt, followed by attack of the triazolate anion on the alkyl group. researchgate.net The regioselectivity of this rearrangement is comparable to that of direct alkylation of the corresponding 1H-1,2,4-triazole, lending support to this mechanistic hypothesis. researchgate.net The benzyl group in this compound, being a good migratory group, could potentially facilitate such a rearrangement under thermal conditions.

Spectroscopic and Structural Elucidation of 4 Benzyl 3 Chloro 4h 1,2,4 Triazole Analogs

Vibrational Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 1,2,4-triazole (B32235) derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the triazole ring, the benzyl (B1604629) substituent, and the chloro group.

The diagnostic features in the IR spectra of 1,2,4-triazoles are the absorption bands related to the C=N and N=N stretching vibrations, which are typically observed in the region of 1600-1411 cm⁻¹ and 1570-1550 cm⁻¹, respectively. ijsr.net The stretching vibration of the C-Cl bond is generally found at lower frequencies, around 700 cm⁻¹. For analogs containing a thione group (C=S) instead of a chloro group, a characteristic band appears around 1258-1166 cm⁻¹. ijsr.net

In the case of 4-benzyl substituted triazoles, additional bands corresponding to the benzyl group are present. These include aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene (B1212753) (CH₂) bridge, typically seen in the 2900-3000 cm⁻¹ range. nih.govdergipark.org.tr

A study on 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione provided a detailed assignment of its experimental FT-IR spectrum, which serves as a useful reference for related structures. nih.govisres.org

Table 1: Characteristic IR Absorption Frequencies for 4-benzyl-1,2,4-triazole Analogs

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference(s)
Aromatic C-HStretching3000 - 3100 nih.govdergipark.org.tr
Aliphatic C-H (CH₂)Stretching2900 - 3000 nih.govdergipark.org.tr
C=N (triazole ring)Stretching1600 - 1411 ijsr.net
N=N (triazole ring)Stretching1570 - 1550 ijsr.netresearchgate.net
C-ClStretching~700
C=S (thione analog)Stretching1258 - 1166 ijsr.net

Raman spectroscopy provides complementary information to IR spectroscopy. For 1,2,4-triazole systems, Raman spectra are particularly useful for observing the symmetric vibrations of the heterocyclic ring and the N=N double bond, which can be weak or absent in the IR spectrum. acs.org

Experimental and theoretical studies on molecules like 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione have utilized Laser-Raman spectra to investigate vibrational modes. nih.govisres.org The analysis of the 1,2,4-triazole anion has led to a complete assignment of its fundamental vibrations through both IR and Raman spectroscopy, highlighting the synergy between the two techniques. acs.org Studies on related triazole-thiol compounds show that the C=S and N-C=S bands are also observable in the Raman spectrum. researchgate.net The orientation of triazole molecules on metal surfaces has also been investigated using Surface-Enhanced Raman Scattering (SERS), which can provide insights into the molecule's interaction with its environment. researchgate.net

Table 2: Selected Raman Bands for 1,2,4-Triazole Analogs

Functional Group/MoleculeVibrational ModeTypical Wavenumber (cm⁻¹)Reference(s)
1,2,4-Triazole RingRing Stretching1564 - 1254 researchgate.net
N=NStretching~1260 researchgate.net
4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thioneLaser-Raman Spectrum4000 - 100 nih.govisres.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-benzyl-3-chloro-4H-1,2,4-triazole analogs provides distinct signals that confirm the presence of the benzyl group and its attachment to the triazole ring. The key signals are:

Methylene Protons (CH₂): A characteristic singlet is observed for the two protons of the methylene bridge connecting the phenyl group to the triazole nitrogen. In various 4-benzyl triazole derivatives, this signal typically appears in the range of δ 3.50–5.50 ppm. nih.govresearchgate.netncl.res.in For instance, in 5-benzyl-N-isopropyl-4H-1,2,4-triazol-3-amine, the CH₂-ph signal is at δ 3.82 ppm. acs.org

Aromatic Protons: The protons on the phenyl ring of the benzyl group typically appear as a multiplet in the aromatic region, usually between δ 7.20–7.50 ppm. nih.govresearchgate.netacs.org

Triazole Ring Proton: If a proton is present on the triazole ring (e.g., at the C5 position), its chemical shift would be highly dependent on the electronic environment. In 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the triazole ring protons appear as singlets between δ 7.77-8.33 ppm. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4-benzyl-1,2,4-triazole Analogs

ProtonsTypical Chemical Shift (ppm)MultiplicityReference(s)
Benzyl CH₂3.50 - 5.50Singlet (s) nih.govresearchgate.netncl.res.in
Benzyl Aromatic H7.20 - 7.50Multiplet (m) nih.govresearchgate.netacs.org
Triazole C-H7.77 - 8.33Singlet (s) nih.gov

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, confirming the carbon skeleton. For this compound analogs, the key resonances are:

Triazole Ring Carbons: The chemical shifts of the C3 and C5 carbons of the 1,2,4-triazole ring are sensitive to their substituents. In related triazole thiones, the C=S carbon appears around 185-190 ppm, while the C=N carbon is observed between 148-165 ppm. dergipark.org.trscispace.com For 3,5-bis(4-bromophenyl)-4-alkyl-4H-1,2,4-triazoles, the triazole carbons resonate around δ 154.8 ppm. mdpi.com

Methylene Carbon (CH₂): The carbon of the benzylic methylene group typically resonates in the range of δ 40–55 ppm. nih.govncl.res.inmdpi.com For example, the CH₂-ph carbon in N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide appears at δ 40.06 ppm. acs.org

Aromatic Carbons: The carbons of the benzyl group's phenyl ring show signals in the aromatic region (δ 125–140 ppm). The quaternary carbon (ipso-carbon) attached to the methylene group and the other aromatic carbons can often be distinguished. acs.orgmdpi.com

Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,2,4-triazole Analogs

Carbon AtomTypical Chemical Shift (ppm)Reference(s)
Triazole C3/C5145 - 165 dergipark.org.trmdpi.com
Benzyl CH₂40 - 55 nih.govncl.res.inmdpi.com
Benzyl Aromatic C125 - 140 acs.orgmdpi.com
C=S (thione analog)185 - 190 dergipark.org.trscispace.com

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound and its analogs, mass spectrometry confirms the molecular formula by identifying the molecular ion peak (M⁺) or a protonated/adducted molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

For the closely related analog, 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole (C₁₅H₁₂ClN₃), the predicted monoisotopic mass is 269.07196 Da. uni.lu High-resolution mass spectrometry (HRMS) would be expected to find ions corresponding to this mass. Predicted values for common adducts are also available, such as [M+H]⁺ at m/z 270.07924 and [M+Na]⁺ at m/z 292.06118. uni.lu

In studies of other synthesized triazole derivatives, the molecular ion peak is consistently reported, confirming the successful synthesis of the target molecule. nih.govnih.govscispace.com For instance, the mass spectrum for 4-(4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide showed the molecular ion (M⁺) at m/z 413.07. nih.gov

Table 5: Predicted Mass Spectrometry Data for 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole

Adductm/z (mass-to-charge ratio)Reference
[M]⁺269.07141 uni.lu
[M+H]⁺270.07924 uni.lu
[M+Na]⁺292.06118 uni.lu
[M+K]⁺308.03512 uni.lu
[M-H]⁻268.06468 uni.lu

X-ray Crystallography for Three-Dimensional Structure Determination

Studies on various 1,2,4-triazole derivatives have successfully employed this technique to elucidate their complex structures. For instance, the crystal structures of compounds like 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione and 3-(4-chlorobenzyl)-4-(4-methylbenzylamino)-1H-1,2,4-triazol-5(4H)-one have been meticulously detailed, confirming the connectivity and stereochemistry of these molecules. iucr.orgnih.gov The analysis extends to understanding the planarity of the triazole ring and the orientation of its various substituents. nih.govresearchgate.net This foundational structural data is indispensable for further analysis of crystal packing, intermolecular forces, and structure-activity relationships.

Crystal Packing Forces and Conformational Analysis

In one analog, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the 4-chlorophenyl ring adopts a nearly perpendicular orientation (88.79°) with respect to the central triazole ring, while the dihedral angle with the 4-fluorophenyl ring is 75.81°. acs.org Such deviations from planarity are often attributed to the influence of crystal packing forces. acs.org In another derivative, 4-[(E)-(4-chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the phenyl and the 1H-1,2,4-triazole-5(4H)-thione rings is a much smaller 25.3 (9)°. nih.govresearchgate.net These variations highlight the conformational flexibility of the benzyl and other aryl substituents around the central triazole scaffold. The analysis of these structural parameters is crucial for understanding how molecules arrange themselves in a crystal lattice, which is governed by the drive to achieve maximum packing efficiency and thermodynamic stability.

Compound/AnalogCrystal SystemSpace GroupKey Dihedral AnglesReference
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione TriclinicP-1Phenyl ring and triazole ring: 25.3(9)° nih.govresearchgate.net
4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole TriclinicP-14-Chlorophenyl ring and triazole ring: 88.79°; 4-Fluorophenyl ring and triazole ring: 75.81°; Thiophene ring and triazole ring: 31.14° acs.org
4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione MonoclinicP2₁/cChloro-substituted benzene (B151609) ring and triazole ring: 16.6(1)°; Methyl-substituted benzene ring and triazole ring: 77.2(1)°; Between the two benzene rings: 86.6(1)° iucr.orgnih.gov
N'-[(4-chlorophenyl)(phenyl)methylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide (A related triazole precursor)MonoclinicP2₁/cThe central triazole ring makes dihedral angles of 58.14 (6)°, 86.29 (6)° and 41.99 (6)°, respectively, with the adjacent phenyl, chlorophenyl and nitrophenyl rings. iucr.org

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound analogs in the solid state is constructed and stabilized by a network of specific intermolecular interactions. Hydrogen bonds and π-π stacking are the predominant forces governing the crystal packing.

Hydrogen Bonding: A variety of hydrogen bonds, ranging from conventional N-H···S/O/N to weaker C-H···S/O/N interactions, play a pivotal role in assembling the molecules into higher-order structures. In several thione-containing analogs, molecules form centrosymmetric inversion dimers through pairs of strong N—H···S hydrogen bonds, often characterized by an R²₂(8) graph-set motif. iucr.orgnih.govresearchgate.netnih.gov Weaker C—H···S and C—H···N interactions, both intramolecular and intermolecular, further stabilize the crystal lattice, linking dimers into two-dimensional networks. iucr.orgnih.govresearchgate.net In analogs containing an oxygen atom, such as triazol-5-one derivatives, intermolecular N-H···O and N-H···N hydrogen bonds are the primary linking forces. nih.gov

Compound/AnalogInteraction TypeDescriptionReference
4-[(E)-(4-Chlorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione N—H···S Hydrogen BondForms inversion dimers with an R²₂(8) graph-set motif. nih.govresearchgate.net
π-π StackingCentroid-centroid distances of 3.3463 (14) Å and 3.6127 (13) Å. nih.govresearchgate.net
4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione N—H···S Hydrogen BondForms inversion dimers with R²₂(8) ring motifs. iucr.orgnih.gov
C—H···S Hydrogen BondLinks dimers into layers. iucr.orgnih.gov
3-(4-chlorobenzyl)-4-(4-methylbenzylamino)-1H-1,2,4-triazol-5(4H)-one N-H···O / N-H···N BondsMolecules are linked by a combination of these hydrogen bonds. nih.gov
π-π StackingCentroid-centroid distance of 3.7397 (10) Å between a benzene ring and the triazole moiety. nih.gov
(4-Benzyl-1-methyl-1,2,4-triazol-5-ylidene) Iridium(I) Complex π-π StackingDistorted intermolecular parallel interaction between a phenyl ring and the triazole ring with an intercentroid distance of 3.682 (2) Å. nih.goviucr.org
C—H⋯π InteractionIntermolecular interaction with an H⋯centroid distance of 2.77 Å. nih.goviucr.org

Structure Property Relationships and Applications in Research

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govsemanticscholar.orgisres.orgscience.gov These models are instrumental in predicting the behavior of new, unsynthesized compounds, thereby streamlining the discovery process and reducing the need for extensive experimental work. For 1,2,4-triazole (B32235) derivatives, QSAR/QSPR models have been developed to predict a range of activities, including their potential as anticancer and antimicrobial agents. nih.govnih.govmdpi.com

Physico-Chemical Parameters in Structure-Property Correlations (e.g., Hammett σ, MR, LogP)

Several physico-chemical parameters are crucial in developing robust QSAR/QSPR models for 1,2,4-triazole derivatives. These include:

Hammett constant (σ): This parameter quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. kdpublications.inresearchgate.net It is a key descriptor in understanding how electronic modifications to the benzyl (B1604629) group of "4-benzyl-3-chloro-4H-1,2,4-triazole" can influence its reactivity and biological interactions. researchgate.net

Molar Refractivity (MR): MR is a measure of the volume occupied by a molecule and is related to its polarizability. kdpublications.in It can provide insights into how the size and shape of the molecule affect its binding to a receptor or its transport across biological membranes.

LogP (Partition Coefficient): LogP represents the lipophilicity or hydrophobicity of a compound. kdpublications.in This parameter is critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for drug development.

Studies on related 1,2,4-triazole derivatives have demonstrated the importance of these parameters in predicting their biological activities. semanticscholar.orgkdpublications.in

Applications in Materials Science Research

The unique structural and electronic properties of "this compound" and its analogs make them attractive building blocks for the development of advanced materials. nih.govresearchgate.netmdpi.com Their ability to coordinate with metal ions and integrate into larger molecular assemblies opens up possibilities for creating materials with tailored functionalities.

Integration into Polymeric Systems

The incorporation of 1,2,4-triazole moieties into polymeric structures can impart desirable properties such as enhanced thermal stability, flame retardancy, and specific binding capabilities. nih.govresearchgate.netmdpi.com The benzyl and chloro substituents on the "this compound" core can be modified to facilitate polymerization or to fine-tune the properties of the resulting polymer. Research in this area explores the synthesis of novel polymers containing the 1,2,4-triazole ring for applications ranging from high-performance plastics to specialized membranes.

Role in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordination sites for metal ions, making triazole derivatives valuable ligands in the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. mdpi.comacs.orgresearchgate.net MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The "this compound" can act as a linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. mdpi.com The benzyl group can influence the steric environment around the coordination site, while the chloro group can participate in further interactions, thus directing the final architecture and properties of the MOF. mdpi.comacs.org

Potential for Functional Materials (Sensors, Catalysis, Energy Storage)

The versatile chemistry of 1,2,4-triazoles, including "this compound," positions them as promising candidates for the development of various functional materials. researchgate.netmdpi.comresearchgate.net

Sensors: The ability of the triazole ring to bind to specific ions or molecules can be exploited to create chemical sensors. Changes in the optical or electronic properties of the triazole-containing material upon binding can be used to detect the presence of the target analyte.

Catalysis: Triazole-metal complexes can exhibit catalytic activity for a variety of organic transformations. The electronic environment of the metal center, which can be tuned by the substituents on the triazole ligand, plays a crucial role in its catalytic performance.

Energy Storage: The nitrogen-rich structure of 1,2,4-triazoles makes them interesting components for energy storage materials, such as in the development of novel electrolytes or electrode materials for batteries and supercapacitors.

Ligand Design in Coordination Chemistry

The unique structural features of this compound make it an attractive ligand for the formation of coordination complexes. The 1,2,4-triazole ring system is known for its ability to coordinate with metal ions in various ways, and the substituents on this core scaffold further influence its coordination behavior. researchgate.netresearchgate.net

Chelation Properties and Polydentate Binding Sites

The this compound molecule possesses multiple potential coordination sites. The nitrogen atoms of the triazole ring are primary points of interaction with metal centers. isres.org The arrangement of these nitrogen atoms allows for the formation of stable chelate rings, a crucial factor in the design of robust metal complexes. isres.org The presence of the benzyl group at the N4 position and the chloro group at the C3 position can sterically and electronically tune the chelation properties of the triazole core.

Studies on related 1,2,4-triazole systems have shown that the nitrogen atoms can act as bridging ligands, connecting multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com This bridging capability is fundamental to creating extended structures with interesting magnetic, porous, or catalytic properties. The specific geometry and electronic nature of the this compound ligand would influence the resulting architecture and properties of such polymeric materials.

The table below summarizes the potential coordination sites and their implications for chelation.

Potential Coordination SiteRole in Chelation
Triazole Ring NitrogensPrimary binding sites for metal ions, enabling the formation of stable chelate rings.
Benzyl GroupInfluences the steric hindrance around the coordination sphere, affecting the geometry of the resulting complex.
Chloro SubstituentModifies the electron density of the triazole ring, thereby tuning the ligand's donor properties.

Metallo-Organic Systems

The ability of this compound to act as a versatile ligand has led to its use in the construction of various metallo-organic systems. These systems encompass a wide range of structures, from discrete polynuclear complexes to extended one-, two-, and three-dimensional coordination polymers. researchgate.net The formation of such systems is driven by the coordination of the triazole nitrogen atoms to metal ions.

Research into similar 1,2,4-triazole-based ligands has demonstrated their capacity to form complexes with a variety of transition metals. researchgate.net The resulting metallo-organic architectures have been investigated for applications in areas such as catalysis, luminescent materials, and molecular magnetism. For instance, iridium(I) complexes incorporating triazole-based N-heterocyclic carbene ligands have been synthesized and structurally characterized. iucr.org Furthermore, the use of phenyl-triazole derivatives as cyclometalating ligands has allowed for the synthesis of photoactive iridium(III) complexes with tunable properties. nih.gov

Role as a Chemical Building Block for Complex Molecules

Beyond its role in coordination chemistry, this compound serves as a valuable synthetic intermediate, or "building block," for the creation of more elaborate molecular structures. Its reactive chloro group and the modifiable triazole core provide multiple avenues for chemical transformation.

Synthesis of Hybrid Compounds and Diverse Chemical Libraries

The chloro substituent at the C3 position of the triazole ring is a key functional group that can be readily displaced through nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of other functional groups, leading to the synthesis of hybrid compounds with diverse properties. For example, the chlorine atom can be substituted with amines, thiols, or other nucleophiles to generate new derivatives.

This versatility makes this compound a valuable scaffold for the construction of chemical libraries. By systematically reacting it with a variety of nucleophiles, a large number of distinct compounds can be generated for screening in drug discovery and materials science applications. The synthesis of novel 1,2,4-triazole derivatives containing tryptamine (B22526) skeletons, for instance, has been achieved through multi-step reaction sequences starting from related triazole precursors. bohrium.com

The following table outlines some of the synthetic transformations possible with this compound, highlighting its utility in creating diverse chemical libraries.

Reaction TypeReagentResulting Functional Group
Nucleophilic Aromatic SubstitutionAmines (R-NH2)Amino (-NHR)
Nucleophilic Aromatic SubstitutionThiols (R-SH)Thioether (-SR)
Cross-Coupling ReactionsBoronic Acids (R-B(OH)2)Aryl/Alkyl (-R)

Development of Novel Scaffolds for Chemical Biology Research

The 1,2,4-triazole moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. isres.org By using this compound as a starting point, chemists can develop novel molecular scaffolds for investigation in chemical biology.

The synthesis of new 1,2,4-triazole derivatives is an active area of research for the development of agents with potential therapeutic applications. For example, derivatives of 1,2,4-triazole have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. tandfonline.commerckmillipore.com The ability to modify the this compound core allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the biological activity of a lead compound. The synthesis of hybrid molecules combining the 1,2,4-triazole ring with other pharmacologically relevant fragments is a common strategy in the design of new therapeutic agents. brieflands.comsemanticscholar.org

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-3-chloro-4H-1,2,4-triazole?

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or functionalization of pre-existing triazole scaffolds. For example:

  • Hydrazide Cyclization : Reacting substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with reagents like DMSO under reflux conditions (18 hours) yields triazole intermediates. Subsequent Schiff base formation with benzaldehyde derivatives in ethanol and glacial acetic acid (4-hour reflux) introduces aryl substituents .
  • Substitution Reactions : Chlorination at position 3 can be achieved using chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled conditions.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹) .
    • NMR : ¹H-NMR confirms benzyl protons (δ ~4.5–5.0 ppm for CH₂) and aromatic protons (δ ~7.0–7.5 ppm). ¹³C-NMR distinguishes triazole carbons and substituents .
  • X-ray Crystallography : Provides definitive proof of molecular geometry and substituent orientation. For related triazoles, CCDC depository codes (e.g., CCDC-1441403) are used to access crystallographic data .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Similar triazoles exhibit skin/eye irritation (H317/H320), reproductive toxicity (H361), and aquatic toxicity (H411) .
  • Mitigation : Use PPE (gloves, goggles), avoid inhalation, and ensure proper ventilation. Store in locked, dry conditions and dispose via approved waste facilities .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Enzyme Inhibition : Test against targets like tyrosinase or kinases using spectrophotometric assays (e.g., mushroom tyrosinase inhibition at 416 nm) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for anticancer potential .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reaction Optimization :
    • Catalysis : Acetic acid (5 drops) enhances Schiff base formation efficiency .
    • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve cyclization yields (65% reported for similar triazoles) .
  • Purification : Recrystallization in ethanol-water mixtures enhances purity .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and tautomeric stability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR studies .

Q. How can conflicting biological activity data be resolved?

  • Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
  • Structural Confirmation : Re-analyze compound purity via HPLC or LC-MS to rule out impurities (e.g., residual hydrazides) .

Q. What advanced analytical techniques address stability and degradation studies?

  • HPLC-MS : Monitor degradation products under stress conditions (e.g., heat, light) using C18 columns and acetonitrile-water gradients .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for related triazoles) .

Q. How can substituent effects on bioactivity be systematically studied?

  • SAR Libraries : Synthesize analogs with varied benzyl (e.g., nitro, methoxy) or chloro substituents.
  • In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability in rodents) and compare with in vitro data to validate therapeutic potential .

Q. What strategies improve selectivity in targeting specific enzymes or receptors?

  • Bioisosteric Replacement : Substitute chlorine with fluorine or methyl groups to modulate steric/electronic effects .
  • Proteomic Profiling : Use affinity chromatography or pull-down assays to identify off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.